![molecular formula C11H20N4O B12283340 2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol](/img/structure/B12283340.png)
2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol is a chemical compound with the molecular formula C11H20N4O and a molecular weight of 224.30 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and allows for the formation of 1,2,3-triazole rings. The general synthetic route involves the following steps:
Preparation of the Alkyne and Azide Precursors: The alkyne and azide precursors are synthesized separately. The alkyne precursor can be prepared by reacting cyclohexanone with propargyl bromide, while the azide precursor is synthesized by reacting dimethylamine with sodium azide.
Click Reaction: The alkyne and azide precursors are then subjected to a copper-catalyzed cycloaddition reaction.
Industrial Production Methods
Industrial production of 2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of biological molecules and their interactions.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
作用機序
The mechanism of action of 2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol involves its interaction with molecular targets through the triazole ring. The triazole ring can coordinate with metal ions, enhancing the reactivity of the compound in catalytic processes. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
Uniqueness
2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol is unique due to its triazole ring, which imparts distinct reactivity and coordination properties. The presence of the dimethylamino group further enhances its solubility and interaction with biological molecules, making it a versatile compound for various applications .
特性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
2-[4-[(dimethylamino)methyl]triazol-1-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H20N4O/c1-14(2)7-9-8-15(13-12-9)10-5-3-4-6-11(10)16/h8,10-11,16H,3-7H2,1-2H3 |
InChIキー |
CRLCZYITPLTDBA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CN(N=N1)C2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


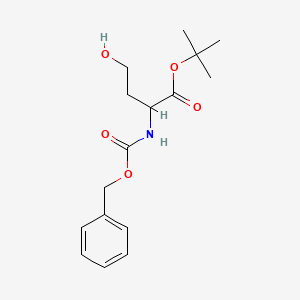
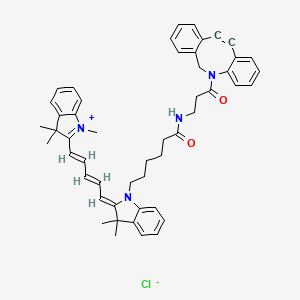
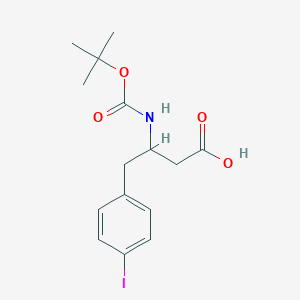
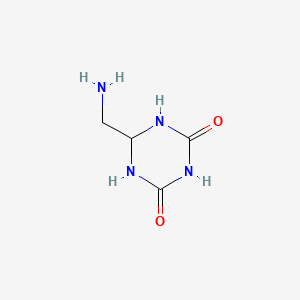
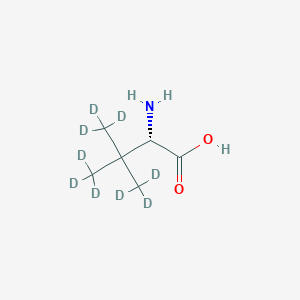
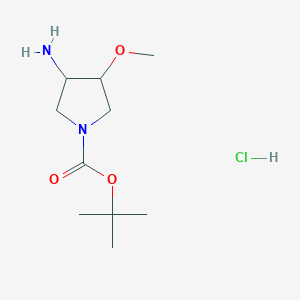
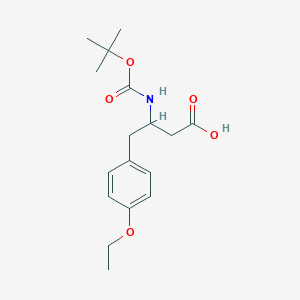
![6-Acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione](/img/structure/B12283296.png)
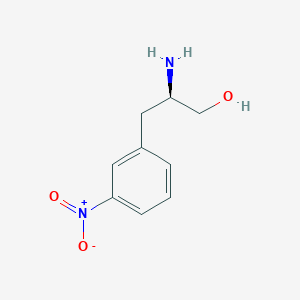
![3,6,9,12-Tetraoxatetradecan-1-ol, 14-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B12283316.png)
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B12283321.png)
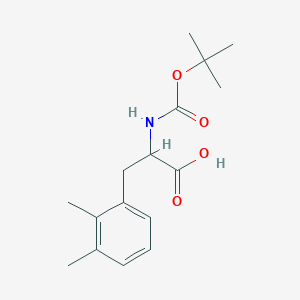
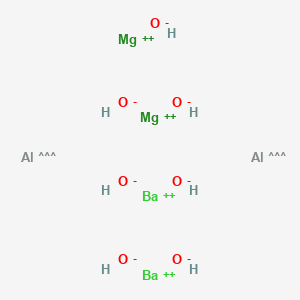
![(1S,3S,7S,10R,11S,12S,16R)-3-[(1E)-2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12283328.png)
